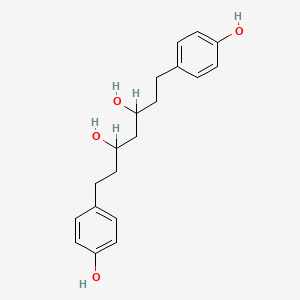![molecular formula C13H16O4S B3029882 Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 81447-34-9](/img/structure/B3029882.png)
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-
概要
説明
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with the molecular formula C13H16O4S and a molar mass of 268.32874 g/mol . It appears as a white to pale yellow solid with a distinctive odor . This compound is primarily used as an intermediate in organic synthesis, participating in various chemical reactions .
準備方法
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- is typically synthesized by reacting 4-methylbenzenesulfonyl chloride with cyclohexanone . The reaction conditions often involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The industrial production methods are similar, focusing on optimizing yield and purity through controlled reaction conditions and purification processes .
化学反応の分析
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form cyclohexanol derivatives under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives with different functional groups.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reagents and conditions used .
科学的研究の応用
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is investigated for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with specific molecular targets, leading to the formation of various reaction intermediates . The pathways involved depend on the type of reaction it undergoes, such as nucleophilic substitution or reduction .
類似化合物との比較
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- can be compared with similar compounds such as:
Cyclohexanone, 2-[[(4-chlorophenyl)sulfonyl]oxy]-: This compound has a similar structure but with a chlorine atom instead of a methyl group.
Cyclohexanone, 2-[[(4-nitrophenyl)sulfonyl]oxy]-: This compound contains a nitro group, which significantly alters its reactivity and applications.
The uniqueness of cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- lies in its specific reactivity and the types of reactions it can undergo, making it valuable in various synthetic applications .
特性
IUPAC Name |
(2-oxocyclohexyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNZKJYKGTULJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433439 | |
| Record name | Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81447-34-9 | |
| Record name | Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)




![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)





